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Compound of Interest

Compound Name: Vofopitant Dihydrochloride

Cat. No.: B064654

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vofopitant Dihydrochloride (GR205171A) is a potent and selective, orally active antagonist of
the neurokinin-1 (NK1) receptor.[1][2][3][4] This technical guide provides a comprehensive
overview of the molecular structure, chemical properties, and synthetic route of Vofopitant
Dihydrochloride. It also details its mechanism of action through the NK1 receptor signaling
pathway, offering valuable insights for researchers in pharmacology and drug development.

Molecular Structure and Chemical Properties

Vofopitant Dihydrochloride is the dihydrochloride salt of Vofopitant. The core structure
consists of a substituted phenylpiperidine moiety linked to a methoxyphenyl-tetrazole group.[5]

[6]7]
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Identifier Value

(2S,3S)-N-[(2-Methoxy-5-[5-
IUPAC Name (trifluoromethyl)tetrazol-1-ylJphenyl)methyl]-2-
phenylpiperidin-3-amine dihydrochloride

Synonyms GR 205171A, GR205171[1][2][5]

CAS Number 168266-51-1[3][4]

Molecular Formula C21H25CI2F3N6O[3][4]

Molecular Weight 505.36 g/mol [3][8]
CIL.CI.COclccc(cclCN[C@H]1CCCN[C@H]1clc

SMILES
ccccl)-n1nnnclC(F)(F)F[4]

InChl Key XILNRORTJIVDYRH-HKUYNNGSSA-N[5]

Physicochemical Properties

Property Value
Physical State Solid
N Acetonitrile: Slightly soluble (0.1-1 mg/ml);
Solubility )
DMSO: Sparingly soluble (1-10 mg/ml)[9]
Powder: -20°C for 3 years. In solvent: -80°C for
Storage

2 years.[4]

Pharmacological Data

Vofopitant is a highly potent and selective antagonist for the tachykinin NK1 receptor. Its
primary mechanism of action is the inhibition of substance P (SP) binding to this receptor.

Receptor Binding Affinity
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Species Receptor pKi

Human NK1 10.6[1][2][3][4]
Rat NK1 9.5[1][2][3][4]
Ferret NK1 9.8[10]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a
ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Vofopitant exhibits negligible affinity for NK2 and NK3 receptors.[10]

Mechanism of Action: NK1 Receptor Antagonism

Vofopitant exerts its pharmacological effects by competitively blocking the binding of the
endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR).
[10][11] This inhibition prevents the activation of downstream signaling cascades that are
implicated in emesis, pain transmission, and inflammation.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor typically activates Gaq and Gas proteins,
leading to a cascade of intracellular events.[3][11] Vofopitant, by blocking this initial step,
prevents the subsequent signaling.
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Caption: Vofopitant blocks Substance P binding to the NK1 receptor.

The diagram above illustrates the canonical Gg-coupled pathway. Activation of the NK1
receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG).[11] These second messengers then trigger the release of intracellular
calcium and activate Protein Kinase C (PKC), respectively, culminating in various cellular
responses.[11]

Logical Flow of Vofopitant's Antagonistic Action

The mechanism of Vofopitant's action can be summarized in a logical workflow.
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Caption: Logical workflow of Vofopitant's antagonistic action.

Experimental Protocols: Synthesis of Vofopitant

The synthesis of Vofopitant involves a multi-step process. The following is a generalized
protocol based on published synthetic routes.
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General Synthesis Scheme

A common synthetic approach involves the reductive amination of 2-methoxy-5-[5-
(trifluoromethyl)tetrazol-1-yllbenzaldehyde with (2S,3S)-2-phenylpiperidin-3-amine.
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(2S,3S)-2-phenylpiperidin-3-amine

2-methoxy-5-[5-(trifluoromethyl)

tetrazol-1-yllbenzaldehyde Reductive Amination Vofopitant
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(e.g., Sodium triacetoxyborohydride)
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Caption: Generalized synthetic workflow for Vofopitant Dihydrochloride.

Key Synthetic Steps

o Preparation of the Aldehyde Intermediate: The synthesis of 2-methoxy-5-[5-
(trifluoromethyl)tetrazol-1-yllbenzaldehyde can be achieved from 4-amino-2-iodoanisole. This
involves acylation with trifluoroacetic anhydride, followed by reaction with triphenylphosphine
and carbon tetrachloride to form an iminochloride. Cyclization with sodium azide yields the
tetrazole ring. Subsequent reactions introduce the aldehyde group.

o Preparation of the Amine Intermediate: The chiral amine, (2S,3S)-2-phenylpiperidin-3-amine,
can be prepared from 3-nitro-2-phenylpyridine through hydrogenation and subsequent
optical resolution.

» Reductive Amination: The aldehyde and amine intermediates are reacted in the presence of
a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like
dichloromethane to form the Vofopitant base.
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» Salt Formation: The Vofopitant free base is then treated with hydrochloric acid to yield the
more stable and water-soluble dihydrochloride salt.

Note: This is a generalized outline. Specific reaction conditions, including stoichiometry,
temperature, and reaction times, should be optimized based on laboratory-scale experiments
and literature precedents.

Conclusion

Vofopitant Dihydrochloride is a well-characterized, potent, and selective NK1 receptor
antagonist. Its defined molecular structure and high binding affinity make it a valuable tool for
research into the physiological and pathological roles of the Substance P/NK1 receptor system.
The provided information on its chemical properties, mechanism of action, and synthetic
pathways offers a solid foundation for further investigation and application in neuroscience and
drug discovery. Although it did not achieve market approval for social phobia or PTSD, its
potent anti-emetic properties highlight the therapeutic potential of NK1 receptor antagonism.[5]

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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